![molecular formula C6H7ClN2O B067509 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride CAS No. 160886-90-8](/img/structure/B67509.png)
1,4-dimethyl-1H-pyrazole-5-carbonyl chloride
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Overview
Description
1,4-dimethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the CAS Number: 160886-90-8 . It has a molecular weight of 158.59 . The compound is solid in its physical form . The IUPAC name for this compound is 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride .
Synthesis Analysis
The synthesis of pyrazole compounds, including 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific example of a synthesis method is the 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds .Molecular Structure Analysis
The molecular structure of 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications .Physical And Chemical Properties Analysis
1,4-dimethyl-1H-pyrazole-5-carbonyl chloride is a solid compound . It has a molecular weight of 158.59 .Scientific Research Applications
Synthetic Intermediates
Pyrazole-containing compounds, such as “1,4-dimethyl-1H-pyrazole-5-carbonyl chloride”, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates. They are used in preparing relevant chemicals in various fields including biological, physical-chemical, material science, and industrial fields .
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry. They are often used as scaffolds in the synthesis of bioactive chemicals. The pyrazole moiety has many pharmacological functions, which makes it a valuable component in drug discovery .
Agrochemistry
In the field of agrochemistry, pyrazoles are used in the development of new pesticides and herbicides. Their unique chemical structure allows them to interact with a variety of biological targets, making them effective in controlling pests and weeds .
Coordination Chemistry
Pyrazoles are also used in coordination chemistry. They can act as ligands, binding to metal ions to form coordination compounds. These compounds have various applications, including catalysis, materials science, and medicinal chemistry .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used to synthesize complex molecules with metal atoms. These organometallic compounds have applications in various fields, including catalysis, materials science, and pharmaceuticals .
Future Directions
The future directions for 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride and similar compounds lie in their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their increasing popularity in several fields of science suggests that they will continue to be the focus of many techniques .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole derivatives have been shown to impact various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
2,4-dimethylpyrazole-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-8-9(2)5(4)6(7)10/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOXOJCVQXEPHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609473 |
Source
|
Record name | 1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
160886-90-8 |
Source
|
Record name | 1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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